4-(Bromomethyl)aniline

Catalog No.
S1900319
CAS No.
63516-03-0
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)aniline

CAS Number

63516-03-0

Product Name

4-(Bromomethyl)aniline

IUPAC Name

4-(bromomethyl)aniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)N

Canonical SMILES

C1=CC(=CC=C1CBr)N

The exact mass of the compound 4-(Bromomethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Bromomethyl)aniline is a para-substituted aromatic compound featuring two distinct reactive sites: a highly reactive benzylic bromide suitable for nucleophilic substitution, and a primary amino group that serves as a nucleophile, a base, or a precursor for diazonium salts. This dual functionality makes it a versatile intermediate for introducing the 4-aminobenzyl moiety in multi-step organic synthesis and a key monomer in the development of functional polymers.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)] Its utility is defined by the predictable, yet often competing, reactivity of these two groups, which must be carefully managed depending on the desired synthetic outcome.

Substituting 4-(Bromomethyl)aniline with seemingly similar analogs can lead to significant process failures or undesirable outcomes. Replacing the bromide with a chloride (4-(chloromethyl)aniline) drastically reduces the electrophilicity of the benzylic carbon; the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromo-derivative significantly more reactive in essential nucleophilic substitution reactions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPkF1NUEfcjvTKhXdCoCvcnuQzK9C1nZ9ztc8o27cHwEecLpKs3VF1R9OMew9mLTlyNW8K7rqoYtLXMhVshO-nrLIh2yq-d56wwj7RZB4lbHuw1mh2zw1h1GFF1BAW-T19KeCmTHhU7zICI_Iu4QtNjLQ16SsV1EYbLC6ftCqLUhEQ24zHSYat4MIxVIli4WdTbkmSRh1-XjxDQ1KkCZXuyi8j6h6Le9Dg_OySFOuu6Hck7g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFXs36nd0T_J6rxcwhP3lYEhP9r8fGW5CYpDvfFrq_8e2dbMmLRi36YrcZImpZGzsOojo7XTtnYVtZFl20Vus6R8a4ven6rYQ0wMJLaD2Ps6gy-Fbtx3q75Bfmv14xcjhd6JdzA9-WsPM6iYGctx_7A_-C1xZtkzvlILmrE7ZUB4wnvDi7dCkRPNp1bK-jZN2GyPd4zgNtyEi3Erv0bqGG3JO0qJb1z6jQaITnqkjjhbSg2NXM9sR1q048yYSGGWt5sojPBzYCbNgmcf8l_XFsl5aPmjheKkS2GKcyj6EgT7s5n882rUm7Cjj7Sc_NrrVshBjr)] This necessitates harsher reaction conditions, which can promote unwanted side reactions, such as self-polymerization, where the nucleophilic amino group of one molecule attacks the electrophilic methylene group of another.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)] Furthermore, substituting the amino group with another functionality, like a nitro group (e.g., 4-nitrobenzyl bromide), completely changes the electronic properties and reactivity, precluding its use in applications like oxidative electropolymerization where the aniline moiety is essential for film formation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiE8-ILPyygJF0VjGrguArQryX_4S_9bzEQVHnTJQWYnMNQbgWsR4iKJg4bh1n7g0dVX6RgzNIiYIGL03b3obpudjtGgg0570zGNQm67LxwsYUT8ltgtdP3vvXdA33fZwJJWRMksMAnswrPocXcQ%3D%3D)]

Superior Reactivity in Nucleophilic Substitution Compared to Chloro- Analog

The primary procurement driver for selecting a benzylic bromide over a chloride is reaction rate and efficiency. The carbon-bromine bond (bond energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~340 kJ/mol), making the bromide a much better leaving group in both SN1 and SN2 reactions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPkF1NUEfcjvTKhXdCoCvcnuQzK9C1nZ9ztc8o27cHwEecLpKs3VF1R9OMew9mLTlyNW8K7rqoYtLXMhVshO-nrLIh2yq-d56wwj7RZB4lbHuw1mh2zw1h1GFF1BAW-T19KeCmTHhU7zICI_Iu4QtNjLQ16SsV1EYbLC6ftCqLUhEQ24zHSYat4MIxVIli4WdTbkmSRh1-XjxDQ1KkCZXuyi8j6h6Le9Dg_OySFOuu6Hck7g%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmmC5MeS-PiLnh2A7ePVRCVYuPLQd7qFaOH9p57ovJmgZqTKGKawixrxCRrVXylhQHokh6Saj19zILkrrjHin6D5VBElhHdReqY8SiKM0LK7MFqh9qBGrZ89GTcUVp39iiWNuqK6_vUYN0GyltW1d8ISOVEg4aEUBtx_bvvzCD)] This allows for nucleophilic substitution reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases), minimizing degradation of sensitive substrates and reducing the formation of byproducts like oligomers from self-reaction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)] This enhanced reactivity is critical in time-sensitive industrial processes and for maximizing yields with expensive nucleophiles.

Evidence DimensionC-X Bond Dissociation Energy
Target Compound DataC-Br bond: ~285 kJ/mol
Comparator Or BaselineC-Cl bond: ~340 kJ/mol
Quantified DifferenceC-Br bond is ~16% weaker, facilitating faster cleavage.
ConditionsGeneral data for benzylic halides.

Enables faster reactions at lower temperatures, improving process efficiency and yield while minimizing side reactions compared to the less expensive chloro-analog.

Enables Direct Electropolymerization for Functional Film Deposition

The aniline functionality is essential for forming conductive polymer films via oxidative electropolymerization, a process not possible with common analogs like 4-nitrobenzyl bromide. In a process analogous to the formation of polyaniline, the amino group enables electrochemical oxidation, leading to the deposition of a functional polymer film directly onto an electrode surface.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiE8-ILPyygJF0VjGrguArQryX_4S_9bzEQVHnTJQWYnMNQbgWsR4iKJg4bh1n7g0dVX6RgzNIiYIGL03b3obpudjtGgg0570zGNQm67LxwsYUT8ltgtdP3vvXdA33fZwJJWRMksMAnswrPocXcQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKCNohJVo2OSH4bkkLzdujxIzBH8_pKW1KBfJpIsRosKYiWol4Hf6igXmxz68E8G7vxxzFEvbaRSbEnjHU_ctDDyV4BCTaFAOqD8D47fjgAAU_ZWS_gArRuwTAj1Jsljasow%3D%3D)] This method is used to create films for applications in sensors, electrochromic devices, and modified electrodes. The process involves repeated potential cycling, where the monomer is oxidized to form radical cations that couple and propagate the polymer chain.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKCNohJVo2OSH4bkkLzdujxIzBH8_pKW1KBfJpIsRosKYiWol4Hf6igXmxz68E8G7vxxzFEvbaRSbEnjHU_ctDDyV4BCTaFAOqD8D47fjgAAU_ZWS_gArRuwTAj1Jsljasow%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAwKL-6oSh6W2QhezY8UhrkGSLy3TB3BKHoNn-UPYaDoqOrTULmi07_Zv1aAkToowRCNfqX6qVfTaU3HzRIFPAnaaPp3Cjk7GKPEuPNLh8IFNNS1MCnQTu8hQE8gwi0wJB0wCMquTEcukeyZ1Mw82adHYwHU5XAjMjWFj9ndy8lFiFkPKetdYtuANQTkkRaZhJL3saIr0DsuLuflnsh5wjouU48FG8_YC8Nqoe1jDvCUjuO_YYjnp2WpvrFNT7N2soA1uKcA%3D%3D)] An analog lacking the aniline group cannot undergo this specific polymerization pathway.

Evidence DimensionElectropolymerization Capability
Target Compound DataForms polymer films via oxidative coupling of the aniline moiety.
Comparator Or Baseline4-Nitrobenzyl Bromide: The nitro group is electrochemically reducible but does not undergo oxidative polymerization to form conductive films.
Quantified DifferenceQualitative difference: Enables a specific, widely used film deposition method that is unavailable to analogs without the aniline group.
ConditionsCyclic voltammetry in a solution containing the monomer and a supporting electrolyte.

This compound is the correct choice over non-aniline analogs for fabricating functional polymer films directly on conductive substrates using electrochemical methods.

Processability Consideration: Inherent Instability Requires Specific Handling

4-(Bromomethyl)aniline is known to be unstable due to its bifunctional nature, which can lead to self-polymerization where the amino group of one molecule displaces the bromide of another.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)] This process is accelerated by heat and concentration. For applications requiring long-term storage or use at elevated temperatures, conversion to a more stable salt form, such as the hydrochloride or hydrobromide, is often necessary.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)] However, for syntheses that are incompatible with acidic conditions or require maximum solubility in non-polar organic solvents, procuring the free base form is essential, with the understanding that it should be used promptly after purchase or stored under inert gas at low temperatures to ensure purity and prevent oligomerization.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)]

Evidence DimensionMaterial Stability and Handling
Target Compound DataFree base is prone to self-polymerization, especially at elevated temperatures or high concentrations.
Comparator Or Baseline4-(Bromomethyl)aniline Hydrochloride/Hydrobromide Salts: More stable and easier to handle for long-term storage.
Quantified DifferenceQualitative: The free base offers compatibility with non-acidic reaction conditions at the cost of reduced stability.
ConditionsStorage and handling at ambient or elevated temperatures.

This informs the procurement decision between the free base and its salt forms based on the specific chemical compatibility and stability requirements of the planned process.

Precursor for Amine-Functionalized Polymers via Controlled Radical Polymerization

This compound can be used as a precursor to synthesize aniline-containing monomers for techniques like ATRP or RAFT. The bromomethyl group is first reacted with a suitable nucleophile to install a polymerizable group (e.g., a methacrylate). The resulting monomer, which retains the aniline functionality, can then be polymerized to create well-defined polymers with pendant amino groups for post-polymerization modification or pH-responsive applications.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAT2EXKiBRO9yCPRai_XSq71bE8MwgpRr1633EReOJyssd1EASJbpVd3wXeKEfdIlNG3ezOwZNhaoB4M49JKbSpxhuXjEU-STxnYgjpZkWl66xK2tooFqavWRhhGKFC_FWVyNp71VQhofRdfJUEkcV2SearwEBcw0O3EgUSIXMtVSJfw1L5OsjwOi22Ff4_wfx8w%3D%3D)]

Synthesis of Heterocycles and Medicinal Chemistry Scaffolds

The compound is an ideal starting material when a synthetic route requires an initial, rapid alkylation step via the reactive bromomethyl group, followed by subsequent modification of the aniline moiety. This orthogonal reactivity is leveraged in the synthesis of complex molecules, such as certain pharmaceutical intermediates, where the aniline may be acylated, diazotized, or used in coupling reactions after the benzyl position has been functionalized.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEenC_3kW0MUDPcEFrdfoi0RVgD0eTd7YziHVBjjcv7ea2YlTVv4MVX3uKPuUiOrfL5Z111EGUt2wF37sx7qNLOrA0KanBtZUXxanLTd51T9Vt97Wr9cX6DuU48oxFgcylfWRrwAA%3D%3D)]

Fabrication of Redox-Active Surfaces and Chemical Sensors

Directly leveraging its ability to be electropolymerized, 4-(Bromomethyl)aniline can be used to deposit thin, redox-active films onto electrode surfaces.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKCNohJVo2OSH4bkkLzdujxIzBH8_pKW1KBfJpIsRosKYiWol4Hf6igXmxz68E8G7vxxzFEvbaRSbEnjHU_ctDDyV4BCTaFAOqD8D47fjgAAU_ZWS_gArRuwTAj1Jsljasow%3D%3D)] The pendant bromomethyl groups on the resulting polymer film can then serve as anchor points for the covalent immobilization of enzymes, antibodies, or other receptor molecules, creating functional surfaces for biosensors or specific chemical sensors.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3IxXwLMdw9F8PQMTz9YZRjNDmzm5XUoSwggF3E9Pgg8yW-SgKvMtRyyAMuvAktqwHck0uhK-NDOyrOujF655vy7WQHVj_bQhmWcugj0tygJlMwEqNvTxdPNv33zS9ol88VBIoMPc7jZ4n2Sd-0W38mRXrBJE9v148FvyDxdRSC7sWhoQqQ3ph4atopK9OSBzEmrtVwoTIrl8Nk4YfyVKM1087RAB3s5c%3D)]

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(bromomethyl)aniline

Dates

Last modified: 08-16-2023

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